molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azepin-6-one CAS No. 20011-90-9

5H,7H-Dibenzo[b,d]azepin-6-one

Cat. No.: B030713
CAS No.: 20011-90-9
M. Wt: 209.24 g/mol
InChI Key: XENVIBFIIPSBJW-UHFFFAOYSA-N
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Description

5H,7H-Dibenzo[b,d]azepin-6-one: is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.25 g/mol . It is a member of the dibenzoazepine family, characterized by a fused tricyclic structure containing nitrogen. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.

Mechanism of Action

Target of Action

5H,7H-Dibenzo[b,d]azepin-6-one, also known as 5H-Dibenzo[b,d]azepin-6(7H)-one, is primarily used as an intermediate in the production of γ-secretase inhibitors . γ-Secretase is a multi-subunit protease complex, infamous for its role in producing β-amyloid peptide, a compound involved in Alzheimer’s disease.

Mode of Action

It is known that the compound is used to synthesize γ-secretase inhibitors . These inhibitors work by preventing the γ-secretase complex from cleaving its substrates, thereby reducing the production of β-amyloid peptide.

Biochemical Pathways

The biochemical pathway affected by this compound is the amyloidogenic processing pathway of the amyloid precursor protein (APP). In this pathway, APP is cleaved by β-secretase and γ-secretase to produce β-amyloid peptide. By inhibiting γ-secretase, the production of β-amyloid peptide is reduced, which is beneficial in the treatment of Alzheimer’s disease .

Result of Action

The primary result of the action of this compound, through its role in the synthesis of γ-secretase inhibitors, is a reduction in the production of β-amyloid peptide. This can potentially slow the progression of Alzheimer’s disease, as β-amyloid plaques are a major pathological hallmark of this condition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation of N-(1,1’-biphenyl-2-yl)glycine derivatives. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5H,7H-Dibenzo[b,d]azepin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5H,7H-Dibenzo[b,d]azepin-6-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 7-Amino-5-methyl-5H,7H-dibenzo[b,d]azepin-6-one
  • N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones

Comparison: 5H,7H-Dibenzo[b,d]azepin-6-one is unique due to its specific structural features and the presence of a ketone group at the 6-position. This distinguishes it from its analogs, which may have different substituents or functional groups. For example, N-acyl and N-sulfonyl derivatives exhibit different chemical and biological properties due to the presence of additional functional groups .

Biological Activity

5H,7H-Dibenzo[b,d]azepin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dibenzoazepine framework, which contributes to its unique biological properties. The compound exhibits atropisomeric characteristics, allowing it to exist in different stable spatial orientations. This stereochemical stability is crucial for its biological activity and interactions with various biomolecules.

Target Enzymes

The primary mechanism of action for this compound involves its role as an intermediate in the synthesis of γ-secretase inhibitors. By inhibiting γ-secretase, the compound reduces the production of β-amyloid peptides from the amyloid precursor protein (APP), which is beneficial in the context of Alzheimer’s disease treatment.

Biochemical Pathways

The compound has been shown to interact with several enzymes and proteins involved in critical biochemical pathways:

  • Amyloidogenic Processing Pathway : Inhibition of γ-secretase leads to decreased β-amyloid formation.
  • Lipid Metabolism : Certain derivatives have demonstrated hypolipidemic effects by suppressing key enzymes involved in lipid metabolism, such as ATP-dependent citrate lyase and phosphatidate phosphohydrolase.

Biological Activities

This compound exhibits a range of biological activities:

Case Studies

  • Inhibition Studies : A study demonstrated that specific dibenzo derivatives inhibited the proliferation of LNCaP prostate cancer cells more effectively than traditional antiandrogens like flutamide and dutasteride. The docking studies indicated strong binding affinities to the 5α-reductase enzyme .
  • Hypolipidemic Effects : Animal model studies showed that certain dibenzo derivatives significantly reduced lipid levels in the liver, suggesting their potential as therapeutic agents for hyperlipidemia.

Table 1: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
AnticancerInhibition of LNCaP cell proliferation
HypolipidemicReduced liver lipid levels
NeuroprotectiveDecreased β-amyloid peptide production

Table 2: Mechanistic Insights into Enzyme Interactions

EnzymeMode of ActionReference
γ-secretaseInhibition leading to reduced β-amyloid
5α-reductaseCompetitive inhibition
ATP-dependent citrate lyaseSuppression affecting lipid metabolism

Properties

IUPAC Name

5,7-dihydrobenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENVIBFIIPSBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463718
Record name 5H,7H-Dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20011-90-9
Record name 5H,7H-Dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AlCl3 (12.1 g) was added to a solution of N-biphenyl-2-yl-2-chloro-acetamide (9.9 g) in 1,3-dichlorobenzene (99 mL). The reaction mixture was stirred for 24 hours at 170° C., cooled to 0° C. and poured into ice-water (1500 mL). The suspension obtained was filtered off, the precipitate washed with water (250 mL), 2 portions of hexane/dichloromethane 4:1 (25 mL), 2 portions of water (125 mL) and 2 portions of hexane (25 mL) affording 5H,7H-dibenzo[b,d]azepin-6-one (6.9 g, 82.5%) as an off-white powder.
Name
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two

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